molecular formula C17H16O4 B1323925 4-Carboethoxy-2'-methoxybenzophenone CAS No. 746652-02-8

4-Carboethoxy-2'-methoxybenzophenone

Cat. No.: B1323925
CAS No.: 746652-02-8
M. Wt: 284.31 g/mol
InChI Key: KYHZXOYDILTTPA-UHFFFAOYSA-N
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Description

4-Carboethoxy-2'-methoxybenzophenone (CAS: 746652-02-8) is a benzophenone derivative characterized by a carboethoxy (-COOEt) group at the 4-position and a methoxy (-OCH₃) group at the 2'-position of the benzophenone scaffold. Its molecular weight is 284.31 g/mol, and it is reported to have a purity of 97% in commercial catalogs, though availability is currently discontinued .

Properties

IUPAC Name

ethyl 4-(2-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)13-10-8-12(9-11-13)16(18)14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZXOYDILTTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641449
Record name Ethyl 4-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746652-02-8
Record name Ethyl 4-(2-methoxybenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746652-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboethoxy-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method is regarded as one of the most important for preparing benzophenone derivatives . The reaction involves the acylation of anisole with ethyl 4-chlorobenzoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 4-Carboethoxy-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified by recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

Scientific Research Applications

4-Carboethoxy-2’-methoxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboethoxy-2’-methoxybenzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can act as a photosensitizer, absorbing UV light and preventing damage to other molecules. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Physicochemical Differences

Compound Substituents Molecular Weight (g/mol) Lipophilicity (LogP)* Solubility
4-Carboethoxy-2'-methoxybenzophenone 4-COOEt, 2'-OCH₃ 284.31 High Low in water
2',6',4-Trihydroxy-4'-methoxybenzophenone 2',6',4-OH, 4'-OCH₃ ~276.27 Moderate Moderate (polar)
4-Hydroxy-4'-methoxybenzophenone 4-OH, 4'-OCH₃ ~228.24 Low High in polar solvents

*Estimated based on substituent contributions.

Functional Group Analogues

Hydroxy-Methoxy Derivatives

  • 2-Hydroxy-4-methoxybenzophenone (HMB; Oxybenzone, CAS: 131-57-7): A widely used UV filter in sunscreens. Unlike this compound, HMB undergoes O-dealkylation metabolism to form dihydroxy metabolites, which are excreted via urine . HMB exhibits hepatotoxicity and nephrotoxicity in rodents at high doses, raising safety concerns absent in the carboethoxy derivative due to its distinct metabolic pathway .
  • The hydroxyl groups enhance hydrogen-bonding capacity, contrasting with the ester group in this compound .

Sulfonic Acid and Glucoside Derivatives

  • Benzophenone-4 (BP-4; Sulisobenzone): Contains a sulfonic acid group, granting high water solubility for cosmetic formulations. The carboethoxy group in this compound reduces polarity, favoring lipid membrane permeability .
  • Mahkoside A (2,4,6-trihydroxy-4-methoxybenzophenone-2-O-β-D-glucoside): The glucoside moiety improves bioavailability via glycoside transporter uptake, a feature absent in non-glycosylated benzophenones like this compound .

Biological Activity

4-Carboethoxy-2'-methoxybenzophenone (CAS No. 746652-02-8) is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This compound is primarily synthesized via Friedel-Crafts acylation, which allows for the introduction of various functional groups that can enhance its biological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and photoprotective properties, along with relevant case studies and research findings.

This compound is characterized by its unique substitution pattern, which imparts specific chemical and physical properties that are crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

PropertyValue
Molecular FormulaC16_{16}H18_{18}O4_{4}
Molecular Weight286.31 g/mol
Melting Point80-82 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound's mechanism of action likely involves the inhibition of microbial growth through disruption of cellular processes.

  • Tested Microorganisms :
    • Bacteria : Staphylococcus aureus, Escherichia coli
    • Fungi : Candida albicans

In vitro studies have shown that the compound demonstrates bacteriostatic effects at specific concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines, suggesting that it may interact with cellular pathways involved in cell survival and proliferation.

  • Mechanism : The compound may act as a photosensitizer, absorbing UV light and generating reactive oxygen species (ROS), which can lead to cancer cell death.

Photoprotective Properties

Due to its ability to absorb UV radiation, this compound is being investigated for use in sunscreens and other cosmetic formulations. Its effectiveness as a UV filter can help protect skin from harmful effects associated with UV exposure.

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, with significant activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Apoptosis Study : Research conducted on the effects of this compound on human cancer cell lines demonstrated that treatment led to increased levels of apoptosis markers compared to untreated controls. The study highlighted the potential for developing new anticancer therapies based on this compound.

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